Cas no 1849244-58-1 (2-[Butyl(methyl)amino]cyclobutan-1-ol)
![2-[Butyl(methyl)amino]cyclobutan-1-ol structure](https://ja.kuujia.com/scimg/cas/1849244-58-1x500.png)
2-[Butyl(methyl)amino]cyclobutan-1-ol 化学的及び物理的性質
名前と識別子
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- 2-[Butyl(methyl)amino]cyclobutan-1-ol
- 1849244-58-1
- EN300-843081
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- インチ: 1S/C9H19NO/c1-3-4-7-10(2)8-5-6-9(8)11/h8-9,11H,3-7H2,1-2H3
- InChIKey: DEFFDPOQDVZAJX-UHFFFAOYSA-N
- ほほえんだ: OC1CCC1N(C)CCCC
計算された属性
- せいみつぶんしりょう: 157.146664230g/mol
- どういたいしつりょう: 157.146664230g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 4
- 複雑さ: 116
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 23.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
2-[Butyl(methyl)amino]cyclobutan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-843081-5.0g |
2-[butyl(methyl)amino]cyclobutan-1-ol |
1849244-58-1 | 95% | 5.0g |
$2028.0 | 2024-05-21 | |
Enamine | EN300-843081-2.5g |
2-[butyl(methyl)amino]cyclobutan-1-ol |
1849244-58-1 | 95% | 2.5g |
$1370.0 | 2024-05-21 | |
Enamine | EN300-843081-0.05g |
2-[butyl(methyl)amino]cyclobutan-1-ol |
1849244-58-1 | 95% | 0.05g |
$587.0 | 2024-05-21 | |
Enamine | EN300-843081-0.5g |
2-[butyl(methyl)amino]cyclobutan-1-ol |
1849244-58-1 | 95% | 0.5g |
$671.0 | 2024-05-21 | |
Enamine | EN300-843081-10g |
2-[butyl(methyl)amino]cyclobutan-1-ol |
1849244-58-1 | 10g |
$3007.0 | 2023-09-02 | ||
Enamine | EN300-843081-5g |
2-[butyl(methyl)amino]cyclobutan-1-ol |
1849244-58-1 | 5g |
$2028.0 | 2023-09-02 | ||
Enamine | EN300-843081-0.25g |
2-[butyl(methyl)amino]cyclobutan-1-ol |
1849244-58-1 | 95% | 0.25g |
$642.0 | 2024-05-21 | |
Enamine | EN300-843081-0.1g |
2-[butyl(methyl)amino]cyclobutan-1-ol |
1849244-58-1 | 95% | 0.1g |
$615.0 | 2024-05-21 | |
Enamine | EN300-843081-10.0g |
2-[butyl(methyl)amino]cyclobutan-1-ol |
1849244-58-1 | 95% | 10.0g |
$3007.0 | 2024-05-21 | |
Enamine | EN300-843081-1.0g |
2-[butyl(methyl)amino]cyclobutan-1-ol |
1849244-58-1 | 95% | 1.0g |
$699.0 | 2024-05-21 |
2-[Butyl(methyl)amino]cyclobutan-1-ol 関連文献
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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2. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
2-[Butyl(methyl)amino]cyclobutan-1-olに関する追加情報
Introduction to 2-[Butyl(methyl)amino]cyclobutan-1-ol (CAS No. 1849244-58-1)
2-[Butyl(methyl)amino]cyclobutan-1-ol (CAS No. 1849244-58-1) is a novel compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural properties and potential biological activities. This compound, also known as BMAC, is characterized by its cyclobutyl ring and the presence of a butyl and methyl group attached to an amino functional group. The cyclobutyl ring imparts rigidity and conformational constraints, which can influence the compound's interactions with biological targets.
The synthesis of 2-[Butyl(methyl)amino]cyclobutan-1-ol involves a series of well-defined chemical reactions, including the formation of the cyclobutyl ring and the introduction of the amino functional group. Recent advancements in synthetic methodologies have made it possible to produce this compound with high yield and purity, making it accessible for further research and development.
In terms of its physical properties, 2-[Butyl(methyl)amino]cyclobutan-1-ol is a colorless liquid with a characteristic odor. It is soluble in common organic solvents such as ethanol, methanol, and dichloromethane. The compound's solubility profile makes it suitable for various applications in chemical and pharmaceutical research.
The biological activities of 2-[Butyl(methyl)amino]cyclobutan-1-ol have been the subject of several recent studies. One notable area of research is its potential as a modulator of ion channels and receptors. Studies have shown that this compound can interact with specific ion channels, such as potassium and sodium channels, which are crucial for maintaining cellular homeostasis. The ability to modulate these channels has implications for treating various neurological disorders, including epilepsy and chronic pain.
In addition to its ion channel modulation properties, 2-[Butyl(methyl)amino]cyclobutan-1-ol has also been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that BMAC may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic properties of 2-[Butyl(methyl)amino]cyclobutan-1-ol have also been studied to assess its suitability as a drug candidate. Preliminary data indicate that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties. It is rapidly absorbed following oral administration and has a moderate half-life, which allows for sustained therapeutic effects. However, further studies are needed to optimize its pharmacokinetic profile for clinical use.
Clinical trials are currently underway to evaluate the safety and efficacy of 2-[Butyl(methyl)amino]cyclobutan-1-ol in various therapeutic applications. Early-phase trials have shown promising results, with no significant adverse effects reported at therapeutic doses. These trials are crucial for advancing the compound from preclinical research to clinical practice.
The future prospects for BMAC are promising. Ongoing research aims to explore its potential in combination therapies, where it may enhance the efficacy of existing treatments or reduce side effects. Additionally, efforts are being made to develop more potent analogs through structure-activity relationship (SAR) studies, which could lead to the discovery of even more effective compounds.
In conclusion, 2-[Butyl(methyl)amino]cyclobutan-1-ol (CAS No. 1849244-58-1) is a promising compound with a wide range of potential applications in medicine and pharmaceuticals. Its unique structural features and biological activities make it an attractive candidate for further research and development. As more studies are conducted, it is likely that new insights into its mechanisms of action will emerge, paving the way for innovative therapeutic strategies.
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